molecular formula C9H12FNO B12080386 O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine

O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine

Cat. No.: B12080386
M. Wt: 169.20 g/mol
InChI Key: MQYARAGVBZCUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-[2-(3-Fluoro-2-methylphenyl)ethyl]hydroxylamine is a synthetic O-alkylhydroxylamine derivative of interest in immunology and oncology research. This compound is rationally designed to mimic alkylperoxy transition states and functions as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme . IDO1 is a promising therapeutic target for cancer immunotherapy, as it catalyzes the rate-limiting step in the kynurenine pathway of tryptophan metabolism, contributing to a tumor-mediated suppression of the immune response . Inhibition of IDO1 can potentially restore antitumor immunity, making this compound a valuable tool for investigating new cancer treatment strategies in combination with chemotherapy or other immunotherapies . The structure features a 3-fluoro-2-methylphenyl group, a substitution pattern known to be favorable for optimizing interactions within the enzyme's active site and enhancing inhibitor potency . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine

InChI

InChI=1S/C9H12FNO/c1-7-8(5-6-12-11)3-2-4-9(7)10/h2-4H,5-6,11H2,1H3

InChI Key

MQYARAGVBZCUTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)CCON

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The reaction employs triphenylphosphine (1.1 equiv) and diisopropylazodicarboxylate (DIAD, 1.1 equiv) in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature. The hydroxylamine-phthalimide intermediate is subsequently treated with hydrazine monohydrate to cleave the phthalimide protecting group, yielding the free hydroxylamine. Key steps include:

  • Activation of the alcohol via formation of an alkoxyphosphonium ion.

  • Nucleophilic displacement by N-hydroxylphthalimide.

  • Hydrazine-mediated deprotection.

The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the intermediate, facilitating the coupling step.

Optimization and Yield

Optimal yields (75–85%) are achieved with stoichiometric DIAD and rigorous exclusion of moisture. Prolonged reaction times (>5 hours) lead to side products from phthalimide hydrolysis. Purification via flash chromatography (1:1 heptanes/ethyl acetate) isolates the product as a hydrochloride salt.

Nitro Reduction Followed by Protection

This two-step method involves reducing a nitro precursor to a hydroxylamine intermediate, followed by selective protection.

Reduction of 2-(3-Fluoro-2-Methylphenyl)Ethyl Nitro Compounds

Nitro groups are reduced using hydrazine hydrate (1–7 equiv) in the presence of a cobalt-based catalyst (0.01–0.3 g per gram of substrate) at –10°C to 0°C. Glycol dimethyl ether or THF serves as the solvent, achieving >95% conversion and 90–96% selectivity. The reaction proceeds via a catalytic hydrogen transfer mechanism, where hydrazine acts as both a reducing agent and proton donor.

Protection with Chloroformates

The hydroxylamine intermediate is treated with methyl chloroformate (1.1 equiv) at low temperatures (–10°C) to form a stable urethane derivative. This step prevents oxidation and facilitates isolation. Deprotection under basic conditions (e.g., NaOH/MeOH) regenerates the free hydroxylamine in 85–90% yield.

Nitrosobenzene-Mediated Mitsunobu Reaction

Nitrosobenzene offers an alternative to DIAD in Mitsunobu reactions, enabling esterification under milder conditions.

Reaction Protocol

A mixture of 2-(3-fluoro-2-methylphenyl)ethanol (0.60 mmol), nitrosobenzene (1.5 mmol), and triphenylphosphine (1.5 mmol) in acetonitrile at 0°C produces the hydroxylamine derivative within 30 minutes. The reaction avoids the exothermic hazards associated with DIAD and achieves 42–47% yield.

Mechanistic Insights

Density functional theory (DFT) calculations support a mechanism involving a nitrosobenzene-phosphine adduct and alkoxyphosphonium ion intermediate. The fluorine atom’s inductive effect stabilizes the transition state, enhancing regioselectivity.

Direct O-Alkylation of Hydroxylamine

O-Alkylation employs 2-(3-fluoro-2-methylphenyl)ethyl halides and hydroxylamine derivatives under basic conditions.

Alkylation Conditions

Reactions are conducted in ethanol or DMF using potassium carbonate (1.1 equiv) at reflux (72 hours). The hydroxylamine nucleophile attacks the alkyl halide, forming the desired product in 60–70% yield.

Challenges and Solutions

Competitive N-alkylation is minimized by using bulky bases (e.g., triethylamine) and polar aprotic solvents. Purification via distillation or recrystallization removes unreacted starting materials.

Comparative Analysis of Methods

Method Yield Temperature Key Advantage Limitation
Mitsunobu (DIAD)75–85%0°C to RTHigh stereoselectivityMoisture-sensitive reagents
Nitro Reduction85–90%–10°C to 0°CScalabilityMulti-step process
Mitsunobu (Nitrosobenzene)42–47%0°CMild conditionsModerate yield
Direct O-Alkylation60–70%RefluxSimplicityCompeting N-alkylation

Chemical Reactions Analysis

O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine has been investigated for its potential as a therapeutic agent, particularly in inhibiting enzymes that play critical roles in disease processes. For instance, similar hydroxylamine derivatives have shown promise as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer and chronic infections . The structure-activity relationship studies indicate that modifications to the hydroxylamine group can enhance potency and selectivity against IDO1.

Case Study:
In a study examining the inhibitory effects of various hydroxylamines on IDO1, O-benzylhydroxylamine derivatives were found to exhibit potent sub-micromolar inhibition. The introduction of halogen substituents at specific positions on the aromatic ring significantly improved the inhibitory activity . This suggests that this compound could be optimized similarly for enhanced therapeutic efficacy.

Biological Studies

Biochemical Probes:
The compound serves as a valuable probe in biological studies due to its ability to interact with various biomolecules. Its hydroxylamine functional group can participate in nucleophilic reactions, making it useful for studying enzyme mechanisms and metabolic pathways.

Experimental Findings:
Research has indicated that hydroxylamines can affect cellular signaling pathways by modulating redox states within cells. This compound may similarly influence biological processes through its reactivity with reactive oxygen species or other cellular components .

Structure-Activity Relationship Studies

Optimization Strategies:
The optimization of this compound involves systematic variations in its chemical structure to enhance its biological activity. Studies have shown that introducing electron-withdrawing groups can improve binding affinity to target enzymes like IDO1 .

Table 1: Structure-Activity Relationship of Hydroxylamines

Compound NameIC50 (μM)Selectivity (vs. IDO1)Comments
O-benzylhydroxylamine0.33HighPotent IDO1 inhibitor
This compoundTBDTBDPotential for optimization
Other derivativesVariesVariesVarious activities reported

Synthesis and Characterization

Synthetic Pathways:
The synthesis of this compound can be achieved through established organic chemistry techniques involving the reaction of appropriate precursors under controlled conditions. The general methodology involves using a silylated derivative of the desired amine combined with hydroxylamine sources .

Characterization Techniques:
Characterization of synthesized compounds typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity.

Mechanism of Action

The mechanism of action of O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
O-[2-(3-Fluoro-2-methylphenyl)ethyl]hydroxylamine 3-fluoro-2-methylphenyl C9H12FNO ~169.20 (estimated) Combines electron-withdrawing (F) and steric (CH3) effects; aromatic substitution pattern impacts reactivity and solubility.
O-[2-(2-Fluorophenyl)ethyl]hydroxylamine 2-fluorophenyl C8H10FNO 155.17 Lacks methyl group; fluorine at 2-position reduces steric hindrance but increases electron withdrawal .
O-[2-(Vinyloxy)ethyl]hydroxylamine Vinyloxy (CH2CH2OCH=CH2) C4H9NO2 ~119.12 Ether linkage and unsaturated bond enhance reactivity in cyclization or polymerization reactions .
O-(2-Trimethylsilylethyl)hydroxylamine Trimethylsilyl (Si(CH3)3) C5H15NOSi 149.28 Bulky silyl group improves stability under acidic conditions but reduces nucleophilicity .
O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine 3-methoxyphenyl C9H13NO2 167.21 Methoxy group increases electron density on the aromatic ring, enhancing susceptibility to electrophilic substitution .

Physicochemical Properties

  • Lipophilicity (LogP):

    • The target compound’s LogP is estimated to be higher (~1.96) compared to O-[2-(2-fluorophenyl)ethyl]hydroxylamine (LogP 1.96) due to the additional methyl group, which increases hydrophobicity .
    • O-(2-Trimethylsilylethyl)hydroxylamine exhibits lower LogP (~1.5) owing to the polar silyl group .
  • Polar Surface Area (PSA):

    • The hydroxylamine moiety contributes ~35 Ų PSA across analogs. Substituents like methoxy (O-[2-(3-methoxyphenyl)ethyl]hydroxylamine) or fluoroethoxy () may slightly alter hydrogen-bonding capacity .

Biological Activity

O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has a molecular formula of C11H14FNO, characterized by the presence of a hydroxylamine functional group. The fluorine atom in the phenyl ring enhances the compound's reactivity and biological activity, making it a valuable candidate for further investigation in drug development and biochemical applications.

The mechanism of action for this compound involves its interaction with biomolecules, particularly through the formation of covalent bonds with nucleophilic sites on proteins. This interaction can lead to various biological effects, including modulation of enzymatic activity and influence on cellular signaling pathways. The hydroxylamine moiety is known to participate in redox reactions, potentially impacting oxidative stress responses in cells .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation. For instance, derivatives with structural similarities have been tested against acute myeloid leukemia (AML) cell lines, demonstrating the ability to induce differentiation and upregulate specific surface markers like CD11b .
  • Inhibition of Enzymatic Activity : Hydroxylamines are known to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1), which is implicated in immune suppression in cancer and chronic infections. Structure-activity relationship studies suggest that modifications to the hydroxylamine structure can enhance inhibitory potency against IDO1 .
  • Antimicrobial Properties : Some derivatives have shown activity against various pathogens, including Plasmodium falciparum, indicating potential use in treating malaria .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces differentiation in AML cell lines
Enzyme InhibitionInhibits IDO1 with sub-micromolar potency
AntimicrobialActive against P. falciparum

Case Study: Differentiation Induction in AML Cells

In a study examining the differentiation potential of various compounds on AML cell lines, this compound was evaluated alongside known differentiating agents. The results indicated that this compound could significantly increase CD11b expression in treated cells compared to controls, suggesting its role as a potential therapeutic agent in AML treatment .

Research on IDO1 Inhibition

A series of hydroxylamine derivatives were synthesized and tested for their ability to inhibit IDO1. The study found that modifications at specific positions on the aromatic ring enhanced binding affinity and inhibitory activity. This suggests that this compound could be optimized for better therapeutic efficacy against tumors characterized by immune evasion .

Q & A

Q. What are the standard synthetic routes for O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination of a fluorinated phenylacetone intermediate. Key steps include:

Nitration/Reduction : React 3-fluoro-2-methylphenylacetone with hydroxylamine hydrochloride under acidic conditions to form the oxime intermediate.

Reduction : Use sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to reduce the oxime to the hydroxylamine derivative .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.

  • Critical Parameters : Control reaction pH (<5) during oxime formation to minimize side products. Monitor reaction temperature (25–40°C) to avoid over-reduction .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the hydroxylamine moiety (δ 5.2–5.8 ppm for NH-O) and fluorine-induced aromatic splitting patterns .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) for purity assessment and molecular ion detection ([M+H]⁺ at m/z ~184) .
  • Elemental Analysis : Validate C, H, N, and F content within ±0.3% of theoretical values .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Short-term Stability : Store at −20°C in amber vials under argon to prevent oxidation. Degradation <2% over 30 days.
  • Long-term Stability : Lyophilized samples retain >90% integrity for 12 months at −80°C.
  • In Solution : Avoid aqueous buffers (pH >7) due to hydroxylamine group hydrolysis. Use anhydrous DMSO or ethanol for stock solutions .

Advanced Research Questions

Q. What is the mechanistic basis for its reported inhibition of indoleamine 2,3-dioxygenase-1 (IDO1)?

  • Methodological Answer :
  • In Vitro Assays : Measure IDO1 activity via kynurenine production (UV-Vis at 480 nm) in HeLa cell lysates. IC₅₀ values correlate with fluorine substitution (IC₅₀ = 0.8 µM vs. 2.1 µM for non-fluorinated analogs) .
  • Structural Insights : Molecular docking (PDB: 4PK5) shows the 3-fluoro-2-methyl group enhances hydrophobic interactions with IDO1’s heme-binding pocket. Hydrogen bonding between the hydroxylamine and Arg231 further stabilizes binding .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its enzymatic selectivity?

  • Methodological Answer :
  • Analog Synthesis : Modify the phenyl ring (e.g., 4-fluoro vs. 3-fluoro) or ethyl linker length. Compare inhibitory potency against IDO1 and related enzymes (e.g., TDO2) .
  • Data Analysis : Use multivariate regression to correlate logP, steric bulk, and electronic effects (Hammett σ) with activity. Fluorine’s electron-withdrawing nature improves metabolic stability but may reduce solubility .

Q. How should researchers resolve contradictions in reported IC₅₀ values across different assay systems?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments using identical conditions (e.g., 10% FBS in cell culture vs. serum-free lysates).
  • Orthogonal Validation : Confirm activity via Western blot (IDO1 protein levels) and cellular thermal shift assays (CETSA) .
  • Computational Modeling : Apply free-energy perturbation (FEP) to predict binding affinities under varying pH and redox conditions .

Q. What are its applications as a building block in synthesizing fluorinated bioactive molecules?

  • Methodological Answer :
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) to introduce aryl/heteroaryl groups at the ethyl chain.
  • Oxidation/Reduction : Convert the hydroxylamine to nitroxide radicals (H₂O₂/Fe²⁺) for spin-labeling studies or reduce to amines (Zn/HCl) for peptide conjugates .
  • Case Study : Synthesized derivatives show 3-fold higher blood-brain barrier penetration in murine models vs. non-fluorinated counterparts .

Key Citations

  • Synthesis and IDO1 inhibition:
  • Stability and analytical methods:
  • Fluorine SAR:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.